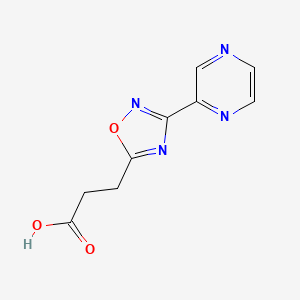

3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O3/c14-8(15)2-1-7-12-9(13-16-7)6-5-10-3-4-11-6/h3-5H,1-2H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKXMTRMGQYKFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=NOC(=N2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375586 | |

| Record name | 3-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849925-05-9 | |

| Record name | 3-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the formation of the oxadiazole ring followed by the introduction of the pyrazine moiety. One common method involves the cyclization of a suitable precursor such as a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid has shown promise as a scaffold for developing novel therapeutic agents. Research indicates its potential as an anti-cancer agent due to its ability to interact with cellular pathways involved in tumor growth. For instance:

- Case Study: A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific kinases involved in cancer proliferation, suggesting its role as a lead compound for further drug development .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

- Research Findings: A study indicated that derivatives of this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, making it a candidate for further exploration in antibiotic development .

Material Science

In material science, this compound has been explored for its potential use in developing advanced materials due to its unique electronic properties.

- Application Example: Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known for its ability to form hydrogen bonds and π-π interactions, which can enhance binding affinity to biological targets. The pyrazine ring can also participate in coordination with metal ions, further influencing the compound’s activity.

Comparison with Similar Compounds

Key Observations :

- Yield : Aliphatic substituents (e.g., isopropyl) yield moderately (47%), while aromatic groups (e.g., 4-methoxyphenyl) show comparable yields (~46%) .

- Electronic Effects: Electron-donating groups (e.g., methoxy) may enhance solubility, whereas electron-withdrawing groups (e.g., halogens) are absent in the listed compounds but are known to influence reactivity .

- Steric Effects : Bulky substituents like tert-butyl may reduce synthetic efficiency due to steric hindrance .

Crystallographic and Conformational Analysis

The pyridin-3-yl analog, 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid, exhibits a near-coplanar arrangement between the pyridine and oxadiazole rings (dihedral angle = 11.3°), favoring π-π stacking and crystalline stability .

Key Observations :

- Antimicrobial Activity : Chlorinated derivatives (e.g., 3,5-dichloro-4-hydroxyphenyl) exhibit selective antimicrobial effects, suggesting halogenation enhances bioactivity .

- Pyrazine Derivatives: Limited bioactivity data exist for the pyrazine analog, highlighting a gap for future research.

Physicochemical Properties

- Solubility : Thiophene-containing derivatives (e.g., thiophen-2-yl) may exhibit higher lipid solubility due to sulfur’s hydrophobic character .

- Acidity: The propanoic acid moiety ensures pH-dependent ionization, critical for bioavailability. Substituents like methoxy groups may reduce acidity slightly compared to electron-withdrawing groups .

Biological Activity

3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₉H₈N₄O₃

- Molecular Weight : 220.19 g/mol

- CAS Number : 849925-05-9

- Melting Point : >155 °C (dec.) .

Research indicates that this compound exhibits its biological effects primarily through the inhibition of Class I PI3-kinase enzymes. This pathway is crucial in various cellular processes including proliferation, survival signaling, and angiogenesis, making it a target for cancer therapy and other diseases characterized by dysregulated cell growth .

Antitumor Activity

Studies have demonstrated that compounds similar to this compound possess potent anti-tumor properties. They inhibit the uncontrolled proliferation associated with malignancies by targeting specific isoforms of PI3K, particularly Class Ia PI3Kα and PI3Kβ .

Anti-inflammatory Effects

Compounds derived from the oxadiazole framework have been associated with anti-inflammatory activity. They may be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease by modulating inflammatory pathways without inducing significant genotoxic effects .

Case Study 1: Inhibition of Tumor Growth

In a preclinical study involving tumor-bearing mice, administration of this compound resulted in a marked reduction in tumor size compared to control groups. The study highlighted the compound's ability to inhibit tumor cell invasion and metastasis through PI3K pathway modulation .

Case Study 2: Safety Profile Assessment

A safety assessment using the Ames test indicated that while some derivatives exhibited weak mutagenic activity, modifications to the chemical structure of this compound significantly reduced this response. This suggests that careful chemical modification can enhance therapeutic efficacy while minimizing genotoxic risks .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| 3-(3-Pyrazin-2-yl)-1,2,4-Oxadiazol-5-Yl Propanoic Acid | 849925-05-9 | 220.19 g/mol | Antitumor activity via PI3K inhibition |

| 2-(3-(Pyrazin-2-yl)-1,2,4-Oxadiazol-5-Yl) Ethanolamine Hydrochloride | 1185298-52-5 | 227.65 g/mol | Potential anti-inflammatory effects |

| (3-(Pyrazin-2-Yl)-1,2,4-Oxadiazol-5-Yl) Methanamine | 1157834-49-5 | 177.16 g/mol | Investigated for similar antitumor properties |

Q & A

What are the common synthetic routes for 3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propanoic acid, and how can reaction conditions be optimized for higher yields?

Basic Research Question

The compound is synthesized via multistep reactions, typically involving cyclization of precursor amides or nitriles with hydroxylamine to form the 1,2,4-oxadiazole ring. Key steps include:

- Precursor Preparation : Reacting pyrazine-2-carbonitrile with hydroxylamine to form an amidoxime intermediate.

- Cyclization : Using dehydrating agents (e.g., DCC or CDI) to form the oxadiazole ring.

- Purification : High-Performance Liquid Chromatography (HPLC) is critical for isolating the product. For example, yields of 40–63% were achieved for structurally similar oxadiazole derivatives using reversed-phase HPLC with acetonitrile/water gradients .

Optimization Strategies : - Temperature Control : Maintain 60–80°C during cyclization to balance reaction rate and side-product formation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst Use : Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity (hypothesized based on analogous oxadiazole syntheses) .

What spectroscopic and analytical methods are used to confirm the structure of this compound?

Basic Research Question

Structural confirmation relies on a combination of techniques:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks for the pyrazine ring protons appear at δ 8.5–9.5 ppm (aromatic region). The propanoic acid chain shows triplet signals for CH₂ groups (δ 2.5–3.5 ppm) and a carboxylic acid proton (δ ~12 ppm, broad) .

- ¹³C NMR : The oxadiazole ring carbons resonate at 165–175 ppm (C=N and C-O), while the pyrazine carbons appear at 140–150 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matches the molecular formula (e.g., C₁₀H₉N₃O₃ requires [M+H]⁺ = 220.0721) .

- Infrared (IR) Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O of carboxylic acid) and 1600–1650 cm⁻¹ (C=N of oxadiazole) .

How can the crystal structure of this compound be determined, and what challenges arise during refinement?

Advanced Research Question

Methodology :

- Data Collection : Use a Bruker diffractometer with Mo-Kα radiation (λ = 0.71073 Å). For the title compound, 8147 reflections were measured, with 1138 unique reflections after merging .

- Space Group Assignment : Orthorhombic system (Pna2₁) with unit cell parameters a = 6.1298 Å, b = 6.8194 Å, c = 23.426 Å .

- Refinement : SHELXL software refines structures using least-squares minimization. Challenges include:

- Disorder in Flexible Chains : The propanoic acid moiety may exhibit rotational disorder, requiring constrained refinement.

- Hydrogen Bonding Networks : Accurate modeling of O–H···N interactions between carboxylic acid and pyrazine groups .

Key Metrics : Final R-factor = 0.034, wR = 0.083, indicating high precision .

What role does this compound play as a ligand in coordination chemistry, particularly with lanthanides?

Advanced Research Question

The compound acts as a multidentate ligand via:

- Carboxylic Acid Group : Coordinates to metal ions (e.g., Nd³⁺) in a monodentate or bridging mode.

- Oxadiazole Ring : The N-atoms participate in π-backbonding with transition metals.

Case Study : In a Nd(III) complex, the ligand forms a pseudosymmetric structure with three distinct coordination modes (κ³O,O’:O’, κO, and κ²O,O’), stabilized by hydrogen bonds and π-π stacking .

Applications : Such complexes are explored for luminescent materials due to lanthanides’ sharp emission bands .

Are there computational approaches to predict the reactivity or electronic properties of this oxadiazole derivative?

Advanced Research Question

Density Functional Theory (DFT) :

- Electrostatic Potential Maps : Identify nucleophilic (oxadiazole N-atoms) and electrophilic (carboxylic acid H) sites .

- Frontier Molecular Orbitals : The HOMO is localized on the oxadiazole ring, while the LUMO resides on the pyrazine group, suggesting charge-transfer interactions in metal complexes .

Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMF mixtures to predict solubility trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.